N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound that features a unique structure combining a cyclopenta[b]thiophene core with a trifluoromethyl-substituted benzenecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclopentane precursor under acidic or basic conditions.
Introduction of the oxo group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the trifluoromethylbenzenecarboxamide group: This step often involves a coupling reaction between the cyclopenta[b]thiophene core and a trifluoromethylbenzenecarboxylic acid derivative, facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of more efficient catalysts and reagents to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride, lithium diisopropylamide (LDA), and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Its structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide depends on its specific application. In organic electronics, its role as an electron acceptor or donor is crucial for its function in devices like solar cells and OLEDs. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions and subsequent conformational changes.
Comparison with Similar Compounds
Similar Compounds
(6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile: This compound shares the cyclopenta[b]thiophene core but differs in its functional groups, leading to distinct chemical and physical properties.
N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide: Another related compound with a similar core structure but different substituents, affecting its reactivity and applications.
Uniqueness
N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring robust and efficient materials.
Properties
IUPAC Name |
N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2S/c16-15(17,18)9-3-1-2-8(6-9)14(21)19-11-7-12(20)13-10(11)4-5-22-13/h1-6,11H,7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIHYJNLNFGSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)SC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821805 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.